Phenylbutazone sodium salt

Overview

Description

Phenylbutazone sodium salt is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for its anti-inflammatory, antipyretic, and analgesic properties. It is particularly effective in treating conditions such as ankylosing spondylitis, rheumatoid arthritis, and Reiter’s syndrome . Although its use in humans has been limited due to potential severe side effects, it remains a common treatment in veterinary medicine, especially for horses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylbutazone sodium salt can be synthesized through the reaction of phenylbutazone with sodium hydroxide. The process involves dissolving phenylbutazone in a suitable solvent such as acetonitrile, followed by the addition of sodium hydroxide to form the sodium salt . The reaction is typically carried out under controlled temperature and pH conditions to ensure the complete conversion of phenylbutazone to its sodium salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the preparation of phenylbutazone, followed by its reaction with sodium hydroxide in a continuous flow reactor. The product is then purified through crystallization and filtration to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenylbutazone sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form degradation products such as hydrazobenzene and azobenzene.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydrazobenzene, azobenzene, and various substituted phenylbutazone derivatives. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) to determine their purity and composition .

Scientific Research Applications

Phenylbutazone sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

Phenylbutazone sodium salt exerts its effects by inhibiting the enzymes prostaglandin H synthase and prostacyclin synthase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever . The compound binds to these enzymes through peroxide-mediated deactivation, leading to decreased inflammation and pain in the affected tissues .

Comparison with Similar Compounds

Phenylbutazone sodium salt is similar to other NSAIDs such as ibuprofen, naproxen, and diclofenac. it is unique in its specific binding to prostaglandin H synthase and prostacyclin synthase, which gives it distinct anti-inflammatory properties . Other similar compounds include:

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but a different mechanism of action.

Naproxen: An NSAID used for pain relief and inflammation, with a longer duration of action compared to phenylbutazone.

This compound’s unique binding properties and its effectiveness in specific conditions like ankylosing spondylitis make it a valuable compound in both human and veterinary medicine .

Biological Activity

Phenylbutazone sodium salt is a synthetic pyrazolone derivative primarily used for its anti-inflammatory, analgesic, and antipyretic properties. This compound has been extensively studied for its biological activities, particularly in relation to its mechanism of action, pharmacokinetics, and potential toxic effects.

Phenylbutazone exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins and thromboxanes, which are mediators involved in inflammation and pain signaling. The compound binds to and inactivates prostaglandin H synthase and prostacyclin synthase via peroxide-mediated deactivation, ultimately resulting in decreased inflammation and pain perception .

Pharmacokinetics

Absorption and Distribution

Phenylbutazone is well-absorbed after oral administration, with peak plasma concentrations achieved within 3 hours. The drug exhibits high protein binding (98-99%), primarily to albumin, which affects its distribution and bioavailability .

Metabolism and Excretion

The metabolism of phenylbutazone occurs mainly in the liver, where it undergoes extensive biotransformation. The elimination half-life varies significantly across species; for example, it is approximately 2 hours in humans but can be much longer in other animals such as horses .

Toxicological Profile

Despite its therapeutic benefits, phenylbutazone is associated with several adverse effects. Notably, it can cause gastrointestinal ulcers and renal toxicity. A study involving female Wistar rats demonstrated that phenylbutazone administration resulted in significant gastric ulceration and increased histamine formation capacity, indicating a direct correlation between the drug's use and gastric damage .

Case Study: Renal Toxicity

A documented case reported acute renal failure linked to phenylbutazone use in a patient who had previously shown normal renal function. The patient developed oliguria after ingesting the drug, suggesting that phenylbutazone may precipitate renal dysfunction in susceptible individuals .

Research Findings

Research has highlighted various aspects of phenylbutazone's biological activity:

Properties

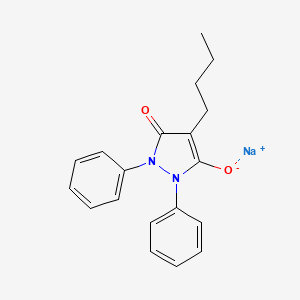

IUPAC Name |

sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13,22H,2-3,14H2,1H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFXVGOLTQESMQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176822 | |

| Record name | Phenbutazone sodium glycerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22276-61-5 | |

| Record name | 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-, ion(1-), sodium, compd. with glycerol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022276615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenbutazone sodium glycerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.